H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH
CAS No.:
Cat. No.: VC16582526
Molecular Formula: C67H110N20O17
Molecular Weight: 1467.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C67H110N20O17 |
|---|---|
| Molecular Weight | 1467.7 g/mol |
| IUPAC Name | (3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C67H110N20O17/c1-37(2)26-46(81-61(98)48(28-39(5)6)83-59(96)43(18-10-12-22-68)78-53(89)33-75-58(95)47(27-38(3)4)82-63(100)51(35-88)86-56(93)42(70)30-41-32-73-36-77-41)57(94)76-34-54(90)79-45(20-14-24-74-67(71)72)65(102)87-25-15-21-52(87)64(101)84-49(31-55(91)92)62(99)80-44(19-11-13-23-69)60(97)85-50(66(103)104)29-40-16-8-7-9-17-40/h7-9,16-17,32,36-39,42-52,88H,10-15,18-31,33-35,68-70H2,1-6H3,(H,73,77)(H,75,95)(H,76,94)(H,78,89)(H,79,90)(H,80,99)(H,81,98)(H,82,100)(H,83,96)(H,84,101)(H,85,97)(H,86,93)(H,91,92)(H,103,104)(H4,71,72,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
| Standard InChI Key | YACBHKZFFYRFQI-RZGVDQIZSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Introduction
Structural Characteristics and Chemical Properties
Amino Acid Sequence and Modifications
The peptide sequence H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH features a structured arrangement of polar, hydrophobic, and charged residues. Key substitutions include:
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Leucine at position 144: Replaces the native cysteine residue to prevent disulfide bond formation, enhancing oxidative stability .
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Arginine at position 147: Introduces a positively charged residue to modulate MHC-II binding affinity and T-cell receptor interactions .
Table 1: Sequence and Physicochemical Properties
| Property | Value |
|---|---|
| Sequence | His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe |
| Molecular Formula | C67H110N20O17 |
| Molecular Weight | 1,467.71 g/mol |
| CAS Number | 188859-65-6 |
| Modifications | Leu144, Arg147 |
Conformational Stability
The absence of cysteine eliminates disulfide-mediated aggregation, a common issue in native PLP peptides . Computational modeling predicts a β-sheet dominant structure, with hydrophobic residues (Leu, Phe) forming a core that stabilizes interactions with lipid membranes .
Biological Role and Immunological Mechanisms
Role in Myelin Proteolipid Protein (PLP)
PLP constitutes ~50% of CNS myelin proteins, facilitating lipid bilayer compaction. Residues 139–151 reside in PLP’s extracellular domain, a hotspot for autoimmune targeting in MS . The native sequence (HCLGKWLGHPDKF) includes a tryptophan and histidine, whereas the modified peptide substitutes these with leucine and arginine to alter epitope presentation .
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
In SJL/J mice, subcutaneous administration of this peptide emulsified in complete Freund’s adjuvant triggers EAE within 7–14 days, characterized by:
Table 2: Comparison with Native PLP(139–151)
| Feature | Native PLP(139–151) | Modified Peptide |
|---|---|---|
| Sequence | HCLGKWLGHPDKF | HSLGKLLGRPDKF |
| Key Residues | Cys140, Trp141, His147 | Leu144, Arg147 |
| EAE Incidence in SJL/J | 80–100% | 90–100% |
| Stability | Prone to oxidation | Enhanced via Cys→Leu substitution |
Research Applications and Findings
Mechanistic Insights into Autoimmunity
Studies using this peptide reveal:
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MHC-II Restriction: Binds to I-A⁴ alleles in SJL/J mice, activating myelin-reactive TH1/TH17 cells .
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Epitope Spreading: Post-immunization, immune responses diversify to target endogenous PLP, exacerbating demyelination .
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Therapeutic Testing: Used to evaluate anti-inflammatory drugs (e.g., fingolimod) and antigen-specific tolerization strategies .
Limitations and Model Variations
While the peptide induces robust EAE in SJL/J mice, C57BL/6 strains remain resistant due to MHC mismatch. This highlights the importance of genetic background in autoimmune susceptibility .
Synthesis and Analytical Characterization
Solid-Phase Peptide Synthesis (SPPS)
The peptide is synthesized via Fmoc-SPPS, with the following steps:
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Resin Loading: Wang resin preloaded with C-terminal phenylalanine.
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Coupling Cycles: HATU/DIPEA activation for amino acid addition.
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Side-Chain Deprotection: TFA cleavage with scavengers (e.g., triisopropylsilane).
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Purification: Reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient).
Quality Control Metrics
Stability and Formulation Considerations
Degradation Pathways
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